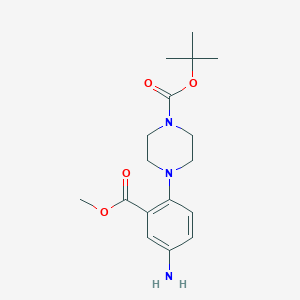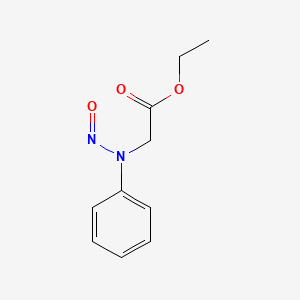
N-ethoxycarbonylmethyl-N-nitrosoaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethoxycarbonylmethyl-N-nitrosoaniline is an organic compound characterized by the presence of both ethoxycarbonyl and nitroso functional groups attached to an aniline backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethoxycarbonylmethyl-N-nitrosoaniline typically involves the reaction of aniline derivatives with ethoxycarbonylmethylating agents and nitrosating agents. One common method includes the reaction of aniline with ethyl chloroformate to introduce the ethoxycarbonyl group, followed by nitrosation using sodium nitrite in the presence of an acid such as hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-ethoxycarbonylmethyl-N-nitrosoaniline undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The ethoxycarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ethoxycarbonyl group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amines derived from the reduction of the nitroso group.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学研究应用
N-ethoxycarbonylmethyl-N-nitrosoaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-ethoxycarbonylmethyl-N-nitrosoaniline involves its interaction with molecular targets through its functional groups. The nitroso group can participate in redox reactions, while the ethoxycarbonyl group can undergo nucleophilic substitution. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects.
相似化合物的比较
Similar Compounds
N-methyl-N-nitrosoaniline: Similar structure but with a methyl group instead of an ethoxycarbonyl group.
N-nitrosodimethylamine: Contains two methyl groups attached to the nitroso group.
N-nitrosopyrrolidine: A cyclic compound with a nitroso group.
属性
分子式 |
C10H12N2O3 |
|---|---|
分子量 |
208.21 g/mol |
IUPAC 名称 |
ethyl 2-(N-nitrosoanilino)acetate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(13)8-12(11-14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
InChI 键 |
VTAUINYXBYJJDD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CN(C1=CC=CC=C1)N=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{3-[2-(2-Methoxyethoxy)ethoxy]phenyl}Acrylic Acid](/img/structure/B8391366.png)
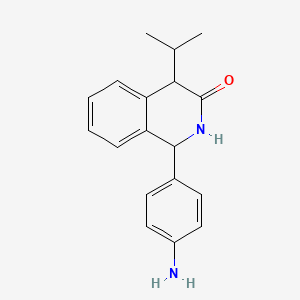
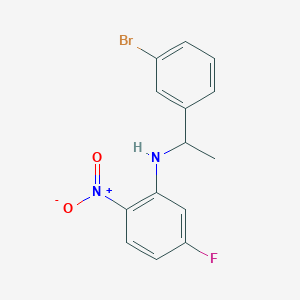
![Tert-butyl 9-methyl-9-azabicyclo[3.3.1]nonan-3-ylcarbamate](/img/structure/B8391386.png)
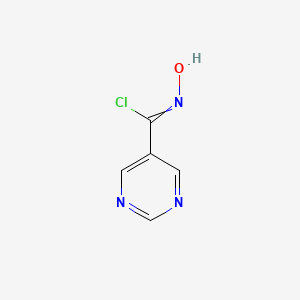
![methyl 2-(2,5-dimethyl-6H-thieno[2,3-b]pyrrol-4-yl)acetate](/img/structure/B8391428.png)
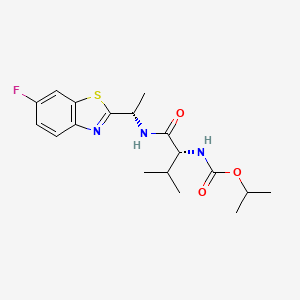
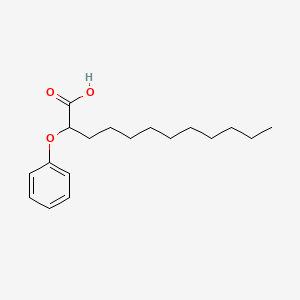
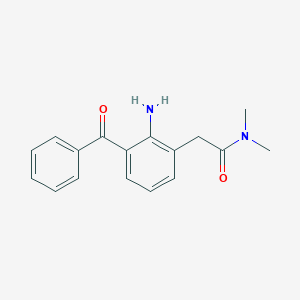
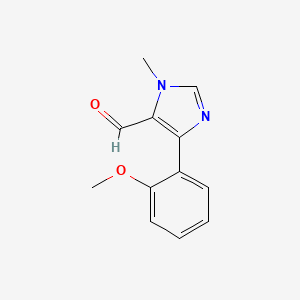
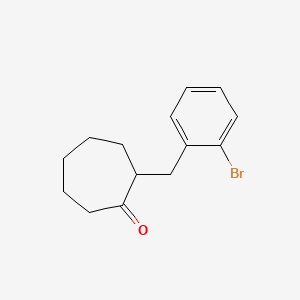
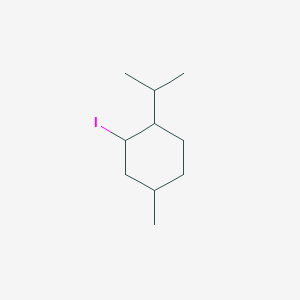
![7-Isopropyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B8391474.png)
